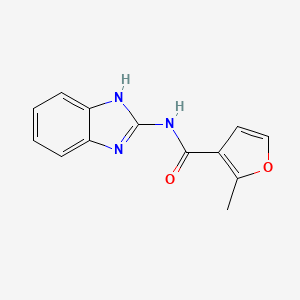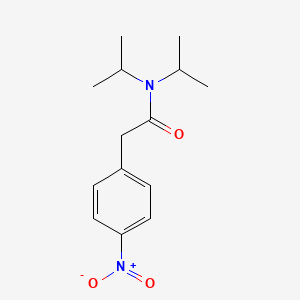
5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole, also known as CMPO, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CMPO belongs to the class of oxadiazoles, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole involves the inhibition of the proteasome activity. The proteasome is a cellular complex involved in the degradation of proteins. Inhibition of the proteasome activity leads to the accumulation of misfolded and damaged proteins, which ultimately results in apoptosis in cancer cells.
Biochemical and Physiological Effects
5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been found to induce apoptosis in cancer cells by inhibiting the activity of the proteasome. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is its potential use as an anticancer agent. It has been found to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which makes it a promising candidate for the development of new anticancer drugs. Another advantage of 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is its potential use as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
One of the limitations of 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is its poor solubility in water, which makes it difficult to administer orally. Another limitation of 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is its potential toxicity, which needs to be further studied before its use in humans.
Orientations Futures
There are several future directions for the study of 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole. One of the future directions is the development of new derivatives of 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole with improved solubility and bioavailability. Another future direction is the study of the mechanism of action of 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in more detail. This will help in the development of new drugs with improved efficacy and fewer side effects. Another future direction is the study of the potential use of 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in the treatment of other diseases such as neurodegenerative diseases and cardiovascular diseases.
Conclusion
In conclusion, 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole involves the condensation reaction of 5-chloro-2-methoxybenzoic acid with 2-chlorobenzoyl chloride. 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry, materials science, and analytical chemistry. It has been found to induce apoptosis in cancer cells, exhibit anti-inflammatory activity, and exhibit antioxidant activity. 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has several advantages and limitations for lab experiments. There are several future directions for the study of 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole, which will help in the development of new drugs with improved efficacy and fewer side effects.
Méthodes De Synthèse
The synthesis of 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole involves the condensation reaction of 5-chloro-2-methoxybenzoic acid with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized with the help of phosphorus oxychloride to form 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole. The yield of the synthesis method is approximately 70%.
Applications De Recherche Scientifique
5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has shown promising results as an anticancer agent. It has been found to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, a cellular complex involved in the degradation of proteins. 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has also been studied for its potential use as an anti-inflammatory agent. In materials science, 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis. In analytical chemistry, 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been used as an extractant for the separation and preconcentration of metal ions in environmental and biological samples.
Propriétés
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c1-20-13-7-6-9(16)8-11(13)15-18-14(19-21-15)10-4-2-3-5-12(10)17/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXFXWVJTSYRBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5775320.png)




![{4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5775354.png)

![methyl 4-({N-[(4-methylphenyl)sulfonyl]-beta-alanyl}amino)benzoate](/img/structure/B5775371.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-fluoro-4-methylphenyl)benzamide](/img/structure/B5775392.png)

![N-[4-(acetylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5775413.png)
